![molecular formula C24H20N2O2S B3441677 6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B3441677.png)
6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile
Übersicht
Beschreibung
6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus Kinase (JAK) inhibitors. JAK inhibitors have gained significant attention in recent years due to their potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile is a selective inhibitor of JAK3, which plays a crucial role in the signaling pathway of cytokines involved in immune response. By inhibiting JAK3, 6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile reduces the production of cytokines and subsequently reduces inflammation and immune response.
Biochemical and Physiological Effects:
6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile has been shown to reduce the levels of various pro-inflammatory cytokines such as interleukin-2, interleukin-4, and interferon-gamma. It also reduces the activation of T-cells, which are involved in the immune response. These effects lead to a reduction in inflammation and immune response, which are the hallmarks of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile has several advantages for laboratory experiments, including its high potency and selectivity for JAK3. However, it also has some limitations, including its poor solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile. One of the potential applications is in the treatment of autoimmune diseases such as multiple sclerosis and lupus. Another direction is to explore the potential of JAK inhibitors in combination therapy with other drugs for the treatment of cancer. Finally, there is a need for further research on the safety and efficacy of 6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile in long-term use and in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown promising results in reducing inflammation and immune response. In clinical trials, it has been tested for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
6-cyclopropyl-4-(4-methoxyphenyl)-2-phenacylsulfanylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-19-11-9-16(10-12-19)20-13-22(17-7-8-17)26-24(21(20)14-25)29-15-23(27)18-5-3-2-4-6-18/h2-6,9-13,17H,7-8,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATVWLLCCWTQCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.